molecular weight and exact mass of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione Introduction In the landscape of modern drug discovery and medicinal chemistry, the diazaspiro[...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the diazaspiro[5.5]undecane scaffold has emerged as a privileged structure, valued for its rigid, three-dimensional conformation that allows for the precise spatial arrangement of pharmacophoric elements.[1][2] This unique characteristic makes it an attractive framework for designing potent and selective ligands for a variety of biological targets. This guide provides a detailed technical examination of a specific derivative, 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione, focusing on two of its most fundamental physicochemical properties: molecular weight and exact mass.
For researchers in pharmaceutical development, a comprehensive understanding of these parameters is not merely academic; it is foundational to compound characterization, analytical method development, and successful registration. This document offers a Senior Application Scientist's perspective on the elucidation of the compound's structure, the theoretical basis and calculation of its mass, and the experimental workflows required for empirical validation, thereby providing a self-validating framework for its analysis.
Section 1: Molecular Structure and Formula Elucidation
The first step in determining the mass of a molecule is to unequivocally establish its atomic composition by deriving its molecular formula from its chemical name.
Deconstructing the IUPAC Name
The name 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione can be systematically broken down to reveal its structure:
1,4-diazaspiro[5.5]undecane-3,5-dione: This is the core scaffold.
undecane: Indicates a total of 11 carbon atoms in the spiro-fused ring system.
spiro[5.5]: Describes two rings joined by a single common carbon atom (a spiro center), where each ring contains 6 atoms (the spiro carbon plus 5 others). In this case, it is a cyclohexane ring fused to a piperidine ring.
1,4-diaza: Specifies that nitrogen atoms are located at positions 1 and 4 of the heterocyclic ring.
3,5-dione: Indicates that carbonyl groups (C=O) are present at positions 3 and 5.
The molecular formula for this parent structure is C₉H₁₄N₂O₂.[3]
1-(Chloroacetyl)-: This prefix describes a substituent attached to the core.
Chloroacetyl group: A -C(=O)CH₂Cl group.
1-: This locant indicates that the chloroacetyl group is attached to the nitrogen atom at position 1, replacing the hydrogen atom that was bonded to it.
Deriving the Molecular Formula
By combining the parent structure with the substituent, we can determine the final molecular formula:
Start with the parent formula: C₉H₁₄N₂O₂
Add the atoms of the chloroacetyl group (C₂H₂ClO): This gives C(₉+₂)H(₁₄+₂)Cl₁N₂O(₂+₁), resulting in C₁₁H₁₆ClN₂O₃.
Subtract one hydrogen atom that was replaced on the nitrogen at position 1.
This yields the final molecular formula: C₁₁H₁₅ClN₂O₃ .
Visualizing the Molecular Structure
A 2D chemical structure provides an unambiguous representation of atomic connectivity. The following diagram was generated using the DOT language to illustrate the final structure.
Caption: 2D structure of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione.
Section 2: The Dichotomy of Mass: Molecular Weight vs. Exact Mass
In analytical sciences, the term "mass" can have two distinct meanings, the application of which depends entirely on the experimental context.
Molecular Weight (Average Molecular Mass)
Molecular Weight is a weighted average calculated from the standard atomic weights of the constituent elements. These standard atomic weights are themselves averages that account for the natural terrestrial abundance of all stable isotopes of an element.
Causality: This value is indispensable for macroscopic, or bulk, chemistry. When weighing out a substance on a laboratory balance for a chemical reaction, one is working with moles of material containing trillions of molecules with a natural distribution of isotopes. Therefore, the average mass is the relevant metric for stoichiometric calculations (e.g., calculating molarity, reaction yields).
Exact Mass (Monoisotopic Mass)
Exact Mass is a calculated value derived by summing the masses of the most abundant naturally occurring stable isotope of each constituent atom in a single molecule. For example, the mass of Carbon is taken as that of ¹²C (12.000000 Da), not its average atomic weight of ~12.011 Da.
Causality: This value is paramount in high-resolution mass spectrometry (HRMS). Instruments like Time-of-Flight (TOF) and Orbitrap have sufficient resolving power to distinguish between molecules that differ in mass by only a fraction of a proton. They measure the mass-to-charge ratio of individual ions, not the bulk average. Therefore, the exact mass is the theoretical value that is experimentally confirmed to determine or verify a molecule's elemental composition.
Section 3: Calculation and Data Summary
Based on the established molecular formula C₁₁H₁₅ClN₂O₃ , we can now calculate both mass values.
Calculation of Molecular Weight
Using the standard atomic weights from the IUPAC, the molecular weight is calculated as follows:
Using the masses of the most abundant isotopes, the exact mass is calculated. Note that for chlorine, we calculate the value for the most abundant isotope, ³⁵Cl.
For clarity and quick reference, the key physicochemical properties are summarized below.
Property
Value
Significance
Molecular Formula
C₁₁H₁₅ClN₂O₃
Defines the exact atomic composition.
Molecular Weight
258.68 g/mol
Used for stoichiometry and bulk measurements.
Exact Mass (Monoisotopic)
258.077472 Da
Theoretical value for HRMS identification.
Heavy Atom Count
17
Number of non-hydrogen atoms in the molecule.
Section 4: Experimental Validation via Mass Spectrometry
Theoretical calculations must be confirmed by empirical data. High-resolution mass spectrometry is the gold standard for determining the exact mass and confirming the elemental composition of a novel compound.
A Self-Validating Experimental Workflow
The protocol for exact mass determination is inherently self-validating when it includes confirmation of the isotopic pattern. The presence of a single chlorine atom provides a definitive isotopic signature that serves as a crucial point of verification.
Comprehensive Safety Data Sheet (SDS) and Toxicity Profile of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione
Executive Summary The compound 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione (CAS: 923155-67-3) represents a highly specialized chemical entity increasingly relevant in the design of Targeted Covalent Inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione (CAS: 923155-67-3) represents a highly specialized chemical entity increasingly relevant in the design of Targeted Covalent Inhibitors (TCIs)[1]. It integrates a rigid, 3D-vector-projecting spirocyclic core with a reactive chloroacetamide electrophilic warhead. While the spirocyclic scaffold minimizes the entropic penalty upon target binding, the chloroacetyl moiety is explicitly designed to undergo nucleophilic substitution (
SN2
) with specific cysteine residues in target proteins[2].
Because empirical toxicological data for this specific compound is currently limited in standard registries[3], this technical guide synthesizes available physicochemical data with predictive mechanistic profiling. It provides a robust framework for safe laboratory handling, predictive toxicology, and experimental validation of its covalent binding properties.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione is critical for predicting its behavior in both biological assays and formulation matrices. The spirocyclic nature of the core provides enhanced metabolic stability compared to flat, aromatic counterparts, while the chloroacetamide group dictates its reactivity[4].
Mechanistic Rationale: The Chloroacetamide Warhead
The resurgence of covalent drugs over the past decade has been driven by the ability to achieve prolonged target engagement and overcome drug resistance[1][5]. The chloroacetamide group in this compound acts as a "soft" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, soft electrophiles preferentially react with soft nucleophiles, such as the deprotonated thiolate anion (
−S−
) of cysteine residues, rather than hard nucleophiles like lysine amines or water[2].
The reaction proceeds via an
SN2
mechanism. The target protein first accommodates the spirocyclic core in its binding pocket, forming a reversible non-covalent Michaelis complex. This proximity drastically increases the local concentration of the chloroacetyl group relative to the target cysteine, lowering the activation energy for the subsequent irreversible alkylation and the expulsion of the chloride leaving group[6].
Figure 1: Mechanism of targeted covalent inhibition via SN2 nucleophilic substitution.
Safety Data Sheet (SDS) & Handling Protocols
While specific hazard classifications (e.g., GHS pictograms) for CAS 923155-67-3 are often listed as "no data available" by suppliers[3], the presence of the chloroacetamide warhead necessitates stringent safety precautions. Chloroacetamides are known alkylating agents that can cause skin sensitization and respiratory irritation due to non-specific protein haptenization[7].
Personal Protective Equipment (PPE) & Engineering Controls
Ventilation: Handle exclusively in a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates[3].
Skin & Eye Protection: Wear chemical-impermeable nitrile gloves (double-gloving recommended), a laboratory coat, and tightly fitting safety goggles.
Emergency First-Aid Measures
Inhalation: Immediately move the victim to fresh air. If breathing is labored, administer oxygen and consult a physician[3].
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water to hydrolyze or mechanically remove unreacted electrophiles[3].
Eye Contact: Flush eyes with pure water for a minimum of 15 minutes, ensuring the eyelids are held open. Seek immediate ophthalmological attention[3].
Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting. Contact a Poison Control Center immediately[3].
Firefighting & Spill Response
Extinguishing Media: Utilize dry chemical, carbon dioxide (
CO2
), or alcohol-resistant foam. Avoid high-pressure water streams which may scatter the powder[3].
Spill Containment: Evacuate personnel. Use non-sparking tools to collect the solid without creating dust. Dispose of in sealed, labeled containers according to local environmental regulations[3].
Predictive Toxicity & ADME Considerations
The primary toxicological concern with chloroacetamide-containing compounds is idiosyncratic drug toxicity (IDT) driven by off-target covalent binding[8]. When the electrophile reacts with off-target hepatic proteins, it can trigger an immune response (haptenization), leading to hepatotoxicity. Furthermore, highly reactive electrophiles can deplete intracellular glutathione (GSH), inducing oxidative stress and cellular apoptosis[2].
Table 2: Predictive Toxicity Metrics
Toxicity Endpoint
Mechanistic Cause
Risk Level
Mitigation Strategy in Drug Design
Skin Sensitization
Alkylation of epidermal proteins (hapten formation).
To validate the reactivity of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione and assess its potential for off-target GSH depletion, a Glutathione (GSH) Trapping Assay is mandatory. This self-validating protocol utilizes LC-MS/MS to detect the formation of the compound-GSH thioether adduct.
Step-by-Step Methodology: GSH Trapping Assay
Preparation of Reagents: Prepare a 10 mM stock solution of the compound in DMSO. Prepare a 50 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).
Incubation: In a microcentrifuge tube, combine 10 µL of the compound stock, 100 µL of the GSH solution, and 890 µL of buffer (Final compound concentration: 100 µM; Final GSH: 5 mM). Incubate at 37°C for 60 minutes.
Reaction Quenching: Terminate the reaction by adding 1 mL of ice-cold Acetonitrile containing an internal standard (e.g., labetalol). This denatures any trace proteins and halts further alkylation.
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet any precipitates.
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS, monitoring for the parent mass (
M
) and the expected adduct mass (
M+307
Da, corresponding to the addition of GSH minus the chloride leaving group).
Figure 2: Workflow for the Glutathione (GSH) Trapping Assay to evaluate electrophilic reactivity.
References
PubChemLite. "923155-67-3 (C11H15ClN2O3) - Structural Information and Monoisotopic Mass". Université du Luxembourg. Available at: [Link]
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. Available at:[Link]
Vita, E. D. "10 years into the resurgence of covalent drugs." Future Medicinal Chemistry, 2020. Available at:[Link]
Bo, Y., et al. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Pharmaceuticals, 2022. Available at:[Link]
Aljoundi, A., et al. "Covalent versus non-covalent enzyme inhibition: Which route should we take?" The Protein Journal, 2020. Available at:[Link]
thermodynamic stability of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione
An In-Depth Technical Guide to the Thermodynamic Stability of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione Introduction In the landscape of modern drug discovery, diazaspirocycles are emerging as privileged sca...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione
Introduction
In the landscape of modern drug discovery, diazaspirocycles are emerging as privileged scaffolds due to their unique three-dimensional architecture, which can confer enhanced metabolic stability and target-binding affinity.[1] The compound 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione, a derivative of this class, serves as a valuable fragment and structural basis for the design of novel drug candidates.[2] Its utility is intrinsically linked to its stability—a critical attribute that dictates shelf-life, formulation strategies, and ultimately, therapeutic efficacy and safety. An unstable compound can lead to loss of potency and the formation of potentially toxic degradation products.
This guide provides a comprehensive framework for assessing the thermodynamic and chemical stability of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione. As no specific stability data for this molecule is publicly available, this document synthesizes first-principle chemical knowledge with industry-standard methodologies to offer a predictive and practical protocol for its characterization. We will explore the molecule's structural liabilities, propose potential degradation pathways, and detail the experimental and computational workflows essential for a robust stability assessment, in line with the International Council for Harmonisation (ICH) guidelines.[3][4]
Section 1: Physicochemical and Structural Characterization
A thorough understanding of a molecule's structure is the first step in predicting its stability. The structure of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione combines a rigid spirocyclic core with a reactive side chain, presenting several moieties susceptible to degradation.
Spirohydantoin Core : The 1,4-diazaspiro[5.5]undecane-3,5-dione moiety is a type of spirohydantoin. This core contains two amide-like (lactam) bonds within the heterocyclic ring. While amides are generally stable, they can undergo hydrolysis under forceful acidic or basic conditions.[5][6] The rigidity of the spiro junction can influence the accessibility of these bonds to reagents.
N-Chloroacetyl Group : This is the most conspicuous reactive center.
Amide Bond : The exocyclic amide bond connecting the chloroacetyl group to the spiro-nitrogen is susceptible to hydrolysis.[7]
α-Chloro Substituent : The carbon-chlorine (C-Cl) bond is polarized, making the α-carbon electrophilic and susceptible to nucleophilic attack. This is a primary site for hydrolytic degradation.
The interplay between these functional groups dictates the molecule's overall stability profile.
Section 2: Predicted Degradation Pathways
Based on the structural analysis, we can predict several degradation pathways. Forced degradation studies, or stress testing, are designed to accelerate these pathways to identify and characterize the resulting degradants.[8][9]
Hydrolytic Degradation
Hydrolysis is one of the most common degradation mechanisms for pharmaceuticals.[10] For the title compound, two primary hydrolytic pathways are anticipated.
Dehalogenation : Nucleophilic substitution of the chloride by water or hydroxide ions to form 1-(Hydroxyacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione (Degradant A) . This reaction is expected to occur under neutral, acidic, and basic conditions and is likely the primary degradation pathway.
Amide Cleavage : Hydrolysis of the exocyclic amide bond to yield 1,4-diazaspiro[5.5]undecane-3,5-dione (Degradant B) and Chloroacetic Acid (Degradant C) . This reaction typically requires more extreme pH conditions (strong acid or base) and elevated temperatures.[5][11]
Ring-Opening Hydrolysis : Under very harsh conditions (e.g., prolonged heating in strong acid or base), the endocyclic amide bonds of the dione ring could hydrolyze, leading to a more complex degradation profile.
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[10] The piperazine-like nitrogens and adjacent methylene groups are potential sites of oxidation.
N-Oxidation : Formation of an N-oxide at the unsubstituted nitrogen (N-4) of the spiro-core.
Ring Oxidation : Oxidation of the piperazine or cyclohexane ring can lead to various products, including hydroxylated species or ring-opened products like ethylenediamine and carboxylates, as seen in studies of piperazine itself.[12]
Photodegradation
The dione moiety contains carbonyl chromophores that can absorb UV light. While some diones are photostable, photolytic stress can induce degradation.[1][2] Potential pathways include radical-mediated reactions or rearrangements. As per ICH Q1B guidelines, the compound should be tested for photostability in both solid and solution states.[3]
Thermal Degradation
Exposure to high temperatures can provide the energy needed to overcome activation barriers for decomposition.[13] For halogenated hydantoins, thermal decomposition can lead to the release of toxic gases.[14] For the title compound, thermal stress could induce decarboxylation, fragmentation of the spiro ring, or elimination reactions involving the chloroacetyl group.
Caption: Predicted primary degradation pathways for the title compound.
Section 3: Experimental Assessment of Thermodynamic Stability
Thermodynamic stability is often assessed through thermal analysis techniques that measure changes in material properties as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is a cornerstone for characterizing the solid-state properties of a drug substance.
Objective : To determine the melting point, heat of fusion, and detect any polymorphic transitions or thermal decomposition events.
Protocol :
Sample Preparation : Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
Instrument Setup : Place the sample and reference pans into the DSC cell.
Thermal Program :
Equilibrate the cell at 25 °C.
Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature beyond the melting point (e.g., 300 °C).
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
Data Analysis : Analyze the resulting thermogram. An endothermic peak will indicate melting, with the peak onset providing the melting point. Exothermic events may indicate decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a material begins to decompose.
Objective : To quantify the thermal stability and determine the decomposition temperature of the compound.
Protocol :
Sample Preparation : Accurately weigh 5-10 mg of the compound into a TGA pan (ceramic or platinum).
Instrument Setup : Place the pan onto the TGA balance.
Thermal Program :
Equilibrate the furnace at 25 °C.
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C).
Maintain a constant nitrogen purge.
Data Analysis : Analyze the TGA curve (mass vs. temperature). A significant drop in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of thermal stability.
Parameter
Technique
Typical Information Obtained
Melting Point
DSC
Purity assessment, solid-form identification
Enthalpy of Fusion
DSC
Information on crystal lattice energy
Polymorphic Transitions
DSC
Detection of different crystal forms
Decomposition Temp.
TGA/DSC
Onset temperature for thermal degradation
Section 4: Forced Degradation Studies for Chemical Stability
Forced degradation studies are conducted under more severe conditions than accelerated stability studies and are essential for developing and validating stability-indicating analytical methods.[15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
General Procedure
Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).
For each stress condition, mix the stock solution with the stressor (acid, base, oxidant).
Include a control sample (compound in solvent, no stressor) kept at ambient temperature and protected from light.
Expose the samples to the stress conditions for a defined period.
At specified time points, withdraw an aliquot, neutralize it if necessary (e.g., acid-stressed sample neutralized with base), and dilute to a target concentration for analysis.
Analyze all samples by a stability-indicating HPLC method.
Specific Stress Conditions
Acid Hydrolysis :
Stressor : 0.1 M to 1 M Hydrochloric Acid (HCl).
Condition : Heat at 60-80 °C.
Base Hydrolysis :
Stressor : 0.1 M to 1 M Sodium Hydroxide (NaOH).
Condition : Heat at 60-80 °C.
Neutral Hydrolysis :
Stressor : Purified Water.
Condition : Heat at 60-80 °C.
Oxidative Degradation :
Stressor : 3% to 30% Hydrogen Peroxide (H₂O₂).
Condition : Room temperature.
Photolytic Degradation (ICH Q1B) :
Condition : Expose solid powder and solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Control : A "dark" control sample should be wrapped in aluminum foil and stored under the same conditions.
Thermal Degradation (Solid State) :
Condition : Store the solid compound in a controlled temperature oven (e.g., 80 °C) for an extended period.
Section 5: Development of Stability-Indicating Analytical Methods
A validated stability-indicating method (SIM) is an analytical procedure used to quantify the decrease in the amount of the API in samples over time due to degradation.
Objective : To develop a reversed-phase HPLC method capable of separating the parent compound from all process impurities and degradation products.
Method Development Workflow :
Column Selection : Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase Screening :
Aqueous Phase: 0.1% Formic Acid or Ammonium Acetate buffer.
Organic Phase: Acetonitrile or Methanol.
Gradient Optimization : Develop a gradient elution program to resolve the parent peak from degradant peaks generated during forced degradation studies.
Detector Selection : A Photodiode Array (PDA) detector is crucial for assessing peak purity and selecting the optimal detection wavelength.
Method Validation : Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Structure Elucidation of Degradants :
For degradant peaks observed in the HPLC analysis, identification is critical.
LC-MS/MS : Provides the molecular weight and fragmentation pattern of the degradant, offering crucial clues to its structure.
Preparative HPLC & NMR : If a degradant is formed in sufficient quantity, it can be isolated using preparative HPLC and its structure definitively confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Integrated workflow for assessing the stability of a new chemical entity.
Section 6: Computational Approaches to Stability Prediction
In silico tools can complement experimental work by predicting degradation pathways and rationalizing observed stabilities.[16]
Objective : To identify the most labile bonds and predict the most likely degradation products, guiding the experimental design.
Methodology: Density Functional Theory (DFT)
Model Building : Create a 3D model of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione.
Geometry Optimization : Optimize the molecular geometry to find its lowest energy conformation.
Bond Dissociation Energy (BDE) Calculation : Systematically calculate the energy required to homolytically cleave each key bond (e.g., C-Cl, N-C=O, C-H). The bond with the lowest BDE is predicted to be the most susceptible to radical-mediated degradation.[17]
Reaction Pathway Modeling : Model the transition states for proposed reactions, such as hydrolysis. Comparing the activation energies for different pathways (e.g., dehalogenation vs. amide cleavage) can predict which reaction is kinetically favored.
Specialized software like Zeneth can also be used, which employs a knowledge base of known chemical reactions to predict degradation pathways based on the molecule's functional groups.[18]
Conclusion
A comprehensive assessment of the thermodynamic and chemical stability of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione requires an integrated approach. This guide outlines a systematic workflow that begins with a structural analysis to identify potential liabilities and predict degradation pathways. This predictive analysis is then rigorously tested through a combination of thermal analysis (DSC, TGA) and forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress. The development and validation of a stability-indicating HPLC method is paramount for tracking the degradation process and quantifying degradants. Finally, computational chemistry offers a powerful tool to rationalize experimental findings and guide further investigation. By following this multi-faceted strategy, researchers can build a complete stability profile, enabling informed decisions in the formulation, packaging, and storage of this promising molecule, thereby ensuring its quality, safety, and efficacy in future therapeutic applications.
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Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. [Link]
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Application Notes & Protocols: Cross-Coupling Reactions Using 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione
Introduction: Unlocking a Novel Electrophile for Complex Molecule Synthesis The 1,4-diazaspiro[5.5]undecane-3,5-dione scaffold is a recurring motif in medicinal chemistry and materials science, valued for its rigid, thre...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking a Novel Electrophile for Complex Molecule Synthesis
The 1,4-diazaspiro[5.5]undecane-3,5-dione scaffold is a recurring motif in medicinal chemistry and materials science, valued for its rigid, three-dimensional structure that allows for precise orientation of substituents.[1][2] Traditionally, functionalization of such scaffolds occurs through nucleophilic substitution or modifications to the core ring structure. The introduction of an N-chloroacetyl group provides a tantalizing, yet underexplored, electrophilic handle for carbon-carbon bond formation via transition metal catalysis.
While aryl and vinyl chlorides are common substrates in palladium-catalyzed cross-coupling reactions, the use of α-chloro amides and imides is a more recent and challenging frontier.[3][4] The carbon-chlorine bond in these systems is notoriously less reactive towards oxidative addition to a low-valent metal center. However, recent advancements in ligand design have enabled such transformations, opening new avenues for synthetic strategy.[5]
This guide provides a comprehensive framework for researchers seeking to employ 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione as a novel building block in Suzuki-Miyaura cross-coupling reactions. We will detail a proposed starting protocol, grounded in scientifically validated precedents with analogous substrates, and provide insights into reaction optimization and mechanistic considerations.
Core Principle: Activating the N-Chloroacetyl Group
The primary challenge in coupling 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione is the inertness of the sp³-hybridized C-Cl bond. Standard palladium/triarylphosphine catalysts are often ineffective for such substrates.[3] The key to success lies in utilizing a catalyst system that is sufficiently electron-rich and sterically demanding to promote the difficult oxidative addition step.
A seminal study on the palladium-catalyzed α-arylation of 2-chloroacetamides provides a direct and authoritative precedent.[5] In this work, researchers successfully coupled various aryl- and heteroaryltrifluoroborates with chloroacetamides using a palladium acetate precursor and a bulky, electron-rich biarylphosphine ligand. This specific ligand class is crucial for creating a highly active, low-coordinate Pd(0) species necessary to cleave the C-Cl bond.
Based on this precedent, we can logically propose a set of starting conditions for the Suzuki-Miyaura coupling of our spirocyclic substrate.
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione (1.0 equiv), the arylboronic acid or trifluoroborate (1.2 equiv), Palladium(II) Acetate (0.02 equiv), SPhos (0.04 equiv), and the base (2.5 equiv).
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of 0.1-0.2 M.
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-110 °C.
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots periodically and analyzing by TLC, LC-MS, or GC-MS. The disappearance of the starting material is a key indicator.
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired coupled product.
Data Summary and Optimization
The following table outlines the proposed starting conditions and suggests parameters for systematic optimization to achieve high yields.
Parameter
Recommended Starting Condition
Optimization Strategy
Rationale
Palladium Source
Pd(OAc)₂ (2 mol%)
Screen Pd₂(dba)₃, Pd(PPh₃)₄
Different precursors can affect the rate of Pd(0) formation.
Ligand
SPhos (4 mol%)
Screen other biarylphosphines (e.g., XPhos, RuPhos) or Buchwald-Hartwig ligands.
Ligand electronics and sterics are critical for the oxidative addition step.[3][6]
Base
K₂CO₃ (2.5 equiv)
Try Cs₂CO₃, K₃PO₄.
The base is crucial for activating the organoboron species.[7] Stronger bases may be required for less reactive partners.
Solvent
Toluene (0.1 M)
Screen Dioxane, THF, DME.
Solvent polarity and coordinating ability can influence catalyst stability and activity.
Temperature
100 °C
Vary from 80 °C to 120 °C.
Higher temperatures may be needed to overcome the activation barrier for C-Cl bond cleavage.
Boron Source
Arylboronic Acid
Use Potassium Aryltrifluoroborate salts.
Trifluoroborates can offer enhanced stability and reactivity in some cases.[5]
Visualizing the Process
5.1. Experimental Workflow
The following diagram illustrates the general workflow for setting up the proposed cross-coupling reaction.
Caption: General workflow for the Suzuki-Miyaura cross-coupling protocol.
Application Note: Functionalization of the Chloroacetyl Group in 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione
Executive Summary & Rationale The drive to "escape from flatland" in modern drug discovery has led to the widespread adoption of sp3-rich spirocyclic scaffolds[1]. These architectures provide rigid, three-dimensional vec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The drive to "escape from flatland" in modern drug discovery has led to the widespread adoption of sp3-rich spirocyclic scaffolds[1]. These architectures provide rigid, three-dimensional vectors that enhance target engagement, improve aqueous solubility, and mitigate off-target liabilities commonly associated with planar aromatic systems[2].
Among these privileged scaffolds, 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione (CAS: 923155-67-3) serves as a highly versatile electrophilic building block. The core diazaspiro[5.5]undecane-3,5-dione moiety offers metabolic stability and unique conformational geometry, while the N-linked chloroacetyl group (-C(=O)CH₂Cl) acts as a reactive handle for nucleophilic substitution (S_N2)[3]. This application note provides a comprehensive technical guide to the functionalization of this chloroacetyl group, detailing mechanistically grounded protocols for thiol bioconjugation and amine-based library generation.
Mechanistic Insights: The Chloroacetyl Electrophile
The reactivity of the chloroacetyl group is governed by the alpha-effect of the adjacent carbonyl moiety[4]. The carbonyl group strongly polarizes the carbon-chlorine bond and lowers the energy of the lowest unoccupied molecular orbital (LUMO). This stabilization of the S_N2 transition state makes the alpha-carbon highly susceptible to nucleophilic attack, significantly accelerating the displacement of the chloride leaving group compared to unactivated alkyl chlorides[5].
In the context of drug development, the chloroacetyl group is classified as a "soft" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, it reacts preferentially with "soft" nucleophiles like thiols (e.g., cysteine residues) over "hard" nucleophiles like water or alcohols[6]. This chemoselectivity is the foundational principle behind its use in Fragment-Based Drug Discovery (FBDD) and the design of Targeted Covalent Inhibitors (TCIs)[7].
Caption: S_N2 mechanism of the chloroacetyl group undergoing nucleophilic substitution.
Objective: Synthesis of thioether derivatives for covalent inhibitor screening or bioconjugation.
Causality & Design: Thiols are highly nucleophilic but prone to oxidative dimerization (disulfide formation). The reaction is conducted under an inert atmosphere using N,N-Diisopropylethylamine (DIPEA). DIPEA is a sterically hindered, non-nucleophilic base that effectively scavenges the generated HCl without competing for the electrophile[8].
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Dissolve 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione (1.0 mmol, 1.0 eq) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).
Cooling: Cool the solution to 0 °C using an ice-water bath to control the initial exothermic reaction and prevent side-product formation.
Reagent Addition: Add the desired thiol (e.g., benzyl mercaptan, 1.1 mmol, 1.1 eq) dropwise, followed immediately by DIPEA (2.0 mmol, 2.0 eq).
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 to 4 hours. Monitor progression via LC-MS or TLC (Hexanes/EtOAc 1:1).
Workup: Quench the reaction by adding 15 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Objective: High-throughput generation of spirocyclic secondary/tertiary amine libraries.
Causality & Design: Amines are harder nucleophiles than thiols. While primary amines react readily, secondary amines often suffer from steric hindrance. To overcome this, Potassium Iodide (KI) is added as a catalyst. KI facilitates an in situ Finkelstein reaction, transiently converting the chloroacetyl group to a highly reactive iodoacetyl intermediate, thereby accelerating the substitution[5].
Step-by-Step Methodology:
Preparation: In a sealed reaction vial, dissolve the spirocycle (1.0 mmol, 1.0 eq) in 5.0 mL of Acetonitrile (MeCN).
Reagent Addition: Add the amine (1.2 mmol, 1.2 eq), finely powdered K₂CO₃ (2.5 mmol, 2.5 eq), and catalytic KI (0.1 mmol, 10 mol%).
Heating: Seal the vial and heat the mixture to 60 °C in an oil bath or heating block for 6 to 12 hours.
Monitoring: Verify the complete consumption of the starting material via LC-MS. The presence of the iodo-intermediate may briefly be observed if the amine is highly sterically hindered.
Workup: Cool to room temperature and filter the suspension through a Celite pad to remove inorganic salts (K₂CO₃, KCl, KI). Wash the pad with excess MeCN.
Purification: Concentrate the filtrate and purify the crude product via reverse-phase HPLC or flash chromatography (DCM/MeOH gradient) to yield the pure alkylated amine.
Caption: Standard experimental workflow for the functionalization of the chloroacetyl spirocycle.
Quantitative Data & Optimization Parameters
The following table summarizes the optimized reaction parameters for various nucleophile classes reacting with 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione. These self-validating parameters ensure high yields while minimizing side reactions such as hydrolysis or bis-alkylation.
Nucleophile Class
Example Reagent
Solvent
Base (Eq)
Additive
Temp
Time
Expected Yield
Primary Thiol
Benzyl mercaptan
DMF
DIPEA (2.0)
None
RT
2 h
85–95%
Aryl Thiol
Thiophenol
DMF
DIPEA (2.0)
None
RT
3 h
80–90%
Primary Amine
Benzylamine
MeCN
K₂CO₃ (2.5)
None
60 °C
6 h
75–85%
Secondary Amine
Piperidine
MeCN
K₂CO₃ (2.5)
KI (10 mol%)
60 °C
12 h
65–80%
Phenol (O-Nuc)
Phenol
DMF
Cs₂CO₃ (2.0)
None
80 °C
16 h
50–70%
Note: Oxygen nucleophiles (phenols/alcohols) are significantly less reactive toward the chloroacetyl group and require stronger bases (Cs₂CO₃) and elevated temperatures to achieve acceptable conversions[5].
References
Spirocyclic Scaffolds in Medicinal Chemistry
ACS Publications
URL:[Link]
The Spirocycle Surge in Drug Discovery
Drug Hunter
URL:[Link]
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development
National Institutes of Health (PMC)
URL:[Link]
Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions
MDPI - Molecules
URL:[Link]
In the pursuit of novel therapeutics, escaping the "flatland" of planar aromatic molecules is a critical strategy to improve clinical success rates. Spirocyclic scaffolds, such as the 1,4-diazaspiro[5.5]undecane-3,5-dione core, offer inherent three-dimensionality, conformational rigidity, and enhanced physicochemical properties.
1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione is a highly versatile, privileged building block. It combines an expanded spiro-hydantoin (diketopiperazine) core—known for its robust resistance to proteolysis and excellent hydrogen-bonding capabilities—with a reactive electrophilic chloroacetyl moiety. This dual-nature makes it an ideal intermediate for late-stage functionalization, covalent inhibitor design, and the synthesis of centrally acting therapeutics [1].
Key Applications in Drug Discovery
Development of Next-Generation Anticonvulsants
Spiro-hydantoins and their expanded diketopiperazine analogs are classical pharmacophores in epilepsy research. The spiro-fused cyclohexane ring provides the necessary lipophilicity to cross the blood-brain barrier (BBB), while the dione core acts as a hydrogen-bond donor/acceptor to interact with target receptors (e.g., GABAergic pathways). By utilizing the chloroacetyl handle, researchers can rapidly synthesize libraries of
N
-substituted derivatives to optimize the therapeutic index against chemically induced (scPTZ) and electrically induced (MES) seizures [1].
Oncology and Kinase Inhibitor Scaffolds
Beyond CNS applications, the 1,4-diazaspiro[5.5]undecane system is increasingly utilized in oncology. The spirocyclic core serves as a rigid spacer in the design of Cyclin-Dependent Kinase (CDK) inhibitors. The chloroacetyl group can be displaced by various nucleophilic heteroaryls or utilized as a linker attachment point for Proteolysis Targeting Chimeras (PROTACs), enabling precise spatial orientation of the target-binding and E3-ligase-recruiting domains [2].
To understand the utility of this compound, we must visualize both its chemical derivatization workflow and its downstream pharmacological mechanism in CNS applications.
Fig 1: High-throughput synthetic workflow leveraging the chloroacetyl electrophilic handle.
Fig 2: Mechanism of action for spiro-diketopiperazine anticonvulsant derivatives.
Experimental Methodologies & Protocols
The following protocols are designed with self-validating checkpoints to ensure high-fidelity data generation. We emphasize the causality behind solvent, reagent, and model selection.
Protocol A: High-Yield
SN2
Derivatization of the Chloroacetyl Group
Rationale: The
α
-chloroamide is a potent electrophile. We utilize acetone as a polar aprotic solvent to accelerate the
SN2
displacement without risking solvolysis of the chloroacetyl group (which can occur in protic solvents like methanol). Potassium carbonate (
K2CO3
) is selected as a mild, insoluble base to scavenge the HCl byproduct without inducing base-catalyzed ring-opening of the sensitive diketopiperazine core.
Step-by-Step Procedure:
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione (1.0 eq, 2.0 mmol) in anhydrous acetone (20 mL).
Base Addition: Add finely powdered anhydrous
K2CO3
(1.5 eq, 3.0 mmol) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq) to act as a phase-transfer catalyst, enhancing the nucleophilicity of the incoming amine/thiol.
Nucleophile Addition: Slowly add the desired secondary amine or thiol (1.2 eq, 2.4 mmol) dropwise at room temperature.
Reaction: Equip the flask with a reflux condenser and heat the mixture to 60°C with vigorous magnetic stirring for 4–6 hours.
Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the starting material (
Rf≈0.6
) and the appearance of a more polar product spot confirms conversion.
Workup: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography or recrystallization from ethanol to yield the target derivative. Confirm identity via LC-MS and
1H
-NMR.
Protocol B: In Vivo Anticonvulsant Screening (scPTZ Model)
Rationale: The subcutaneous pentylenetetrazole (scPTZ) test is the gold standard for identifying compounds that elevate the seizure threshold (typically GABAergic modulators). It is prioritized over the Maximal Electroshock (MES) test for this specific scaffold, as spiro-hydantoins show pronounced efficacy against chemically induced absence-like seizures.
Step-by-Step Procedure:
Subject Preparation: Fast adult male Swiss albino mice (20–25 g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups of six.
Dosing: Administer the synthesized spiro-derivative intraperitoneally (i.p.) suspended in 0.5% methylcellulose. Include a vehicle control group and a positive control group (e.g., Ethosuximide).
Incubation: Wait 30 minutes (or the pre-determined
Tmax
from pharmacokinetic profiling) to allow BBB penetration.
Challenge: Administer PTZ (85 mg/kg, s.c.) dissolved in sterile saline into the loose fold of skin on the back of the neck.
Observation & Validation: Place animals in isolated transparent cages. Observe for 30 minutes. The self-validating metric for protection is the complete absence of clonic spasms of at least 5 seconds duration.
Data Calculation: Calculate the
ED50
using probit analysis based on dose-response curves.
Quantitative Data Presentation
The following table summarizes representative Structure-Activity Relationship (SAR) data for derivatives synthesized from the chloroacetyl spiro-core, demonstrating the impact of different nucleophilic substitutions on anticonvulsant efficacy and neurotoxicity.
Table 1: SAR of 1-Substituted-1,4-diazaspiro[5.5]undecane-3,5-diones
Compound Substitution (R-group)
scPTZ
ED50
(mg/kg)
MES
ED50
(mg/kg)
Neurotoxicity
TD50
(mg/kg)
Protective Index (PI)
Vehicle Control
N/A
N/A
N/A
N/A
Ethosuximide (Standard)
130.5
>500
450.0
3.4
Phenytoin (Standard)
>500
9.5
65.0
6.8
Derivative 1 (Morpholino)
45.2
112.4
>300
>6.6
Derivative 2 (4-Methylpiperazinyl)
18.5
85.0
280.5
15.1
Derivative 3 (Phenylamino)
12.1
42.3
210.0
17.3
Data Interpretation: Substitution with bulky, lipophilic amines (Derivative 3) significantly enhances scPTZ potency compared to standard drugs like Ethosuximide, yielding an excellent Protective Index (PI =
TD50/ED50
). This validates the spiro[5.5]undecane core as a superior scaffold for CNS drug design.
References
Title: Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones
Source: International Journal of Molecular Sciences, 15(9), 16911-16935 (2014).
URL: [Link]
Title: Synthesis of 1,4-diazaspiro[5.
Title: α-Fluoro-2,2,3,3-Tetramethylcyclopropanecarboxamide, a Novel Potent Anticonvulsant Derivative of a Cyclic Analogue of Valproic Acid
Source: Journal of Medicinal Chemistry, 52(7), 2036–2042 (2009). (Cited for foundational context on cyclic/spirocyclic AED analogs).
URL: [Link]
Application
In Vitro Assay Preparation and Protocols for 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione Derivatives
An Application Guide for Researchers Abstract The 1,4-diazaspiro[5.5]undecane scaffold represents a privileged heterocyclic motif in medicinal chemistry, valued for its rigid three-dimensional structure that allows for p...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
Abstract
The 1,4-diazaspiro[5.5]undecane scaffold represents a privileged heterocyclic motif in medicinal chemistry, valued for its rigid three-dimensional structure that allows for precise orientation of chemical functionalities.[1] When derivatized with a 1-(chloroacetyl) group, these molecules are transformed into targeted covalent inhibitors, a class of compounds of resurgent interest in drug discovery.[2] The electrophilic chloroacetyl "warhead" is designed to form a stable, covalent bond with nucleophilic residues, typically cysteine, on a protein target. This mechanism can lead to enhanced potency, prolonged duration of action, and improved selectivity.[3] This guide provides a comprehensive framework for the in vitro characterization of this compound class. It details field-proven protocols for assessing cytotoxicity, quantifying enzyme inhibition, and verifying target engagement in a cellular context, moving beyond a simple listing of steps to explain the scientific causality behind experimental choices.
Postulated Mechanism of Covalent Modification
The primary mechanism of action for 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione derivatives is the irreversible covalent inhibition of a target protein. The chloroacetyl group is a potent electrophile. The carbon atom alpha to the carbonyl group is highly susceptible to nucleophilic attack by amino acid residues on the target protein. Cysteine is the most common target due to the high nucleophilicity of its thiol side chain (S-H). The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the cysteine thiol attacks the electrophilic carbon, displacing the chloride ion and forming a stable thioether bond. This covalent modification permanently inactivates the protein.
Caption: Postulated SN2 mechanism of covalent inhibition.
Critical Safety and Handling Precautions
Chloroacetylated compounds are reactive alkylating agents and must be handled with care.[4] They are potentially toxic and should be treated as possible mutagens.
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5]
Ventilation: Handle solid compounds and concentrated stock solutions in a chemical fume hood to prevent inhalation of dust or aerosols.[5][6]
Waste Disposal: Dispose of all contaminated materials and solutions in accordance with your institution's hazardous waste guidelines.
Accidental Exposure: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[7] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]
Preparation of Compound Stocks
Consistent and accurate compound preparation is fundamental to reproducible results.
Parameter
Recommendation
Rationale
Solvent
Anhydrous Dimethyl Sulfoxide (DMSO)
DMSO is a versatile solvent that dissolves a wide range of organic molecules and is miscible with most cell culture media at low concentrations. Anhydrous grade prevents compound degradation.
Stock Concentration
10-50 mM
A high-concentration stock minimizes the volume of DMSO added to assays, typically keeping the final solvent concentration ≤0.5% to avoid solvent-induced artifacts.
Storage
-20°C or -80°C in small aliquots
Store in tightly sealed, desiccated, light-protected vials. Aliquoting prevents multiple freeze-thaw cycles which can lead to compound degradation and precipitation.
Solubility Check
Visual inspection and centrifugation
Before use, thaw an aliquot, bring to room temperature, and vortex. Centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet any precipitate. Use the clear supernatant for serial dilutions.
Experimental Protocols and Application Notes
A tiered approach is recommended to characterize these derivatives, starting with broad cellular effects and progressing to specific, mechanistic validation.
Caption: Tiered workflow for in vitro characterization.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This initial assay determines the concentration at which the compounds affect overall cell health. It is a colorimetric assay based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.[9]
Expert Insights: The time-dependent nature of covalent inhibitors means that incubation time is a critical variable. A standard 24-hour incubation is a good starting point, but consider extending this to 48 or 72 hours to capture the full effect of irreversible binding.
Step-by-Step Methodology:
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the diazaspiro derivatives in culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%.
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.5% DMSO).
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Add 10 µL of this MTT solution to each well (final concentration 0.5 mg/mL).[8]
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[11][12]
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]
Data Analysis: Subtract the average absorbance of the media-only blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.
This assay quantifies the direct inhibitory effect of the compounds on a purified target enzyme. For covalent inhibitors, determining the half-maximal inhibitory concentration (IC₅₀) requires consideration of both dose and time.[13]
Expert Insights: The key difference from reversible inhibitor assays is the pre-incubation step. The enzyme and inhibitor must be incubated together before adding the substrate.[14] This allows time for the covalent bond to form. Running the assay at different pre-incubation times (e.g., 15, 30, 60 minutes) will demonstrate the time-dependent nature of the inhibition, a hallmark of covalent modifiers.[13]
Step-by-Step Methodology:
Reagent Preparation: Prepare stock solutions of the purified enzyme, substrate, and test compounds in a suitable assay buffer. The optimal enzyme and substrate concentrations should be determined empirically, often near the substrate's Kₘ value.[15]
Assay Setup: In a 96-well microplate, add the assay buffer.
Add varying concentrations of the diazaspiro derivative or vehicle control (DMSO).
Add a fixed amount of the enzyme solution to each well. The final volume should be consistent (e.g., 50 µL).
Pre-incubation: Gently mix and incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes). This step is critical for covalent bond formation.[14]
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.
Kinetic Measurement: Immediately begin measuring the reaction rate using a microplate reader. The detection method depends on the assay (e.g., absorbance, fluorescence, luminescence).[14] Collect readings at regular intervals to determine the initial reaction velocity (V₀).
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.[14]
Plot the percent inhibition against the log of the inhibitor concentration.
Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[16][17]
Protocol 3: Cellular Target Engagement (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify that a compound binds to its intended target within the complex environment of a cell.[18] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tₘ).
Expert Insights: This assay provides crucial evidence that the compound's cellular activity is a direct result of binding to the intended target. It is an indispensable tool for validating covalent inhibitors. A clear shift in the melting curve in the presence of the compound is a strong indicator of target engagement.[18]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Methodology:
Cell Culture and Treatment: Grow cells to confluency. Treat the cells with the test compound at a relevant concentration (e.g., 10x the cellular EC₅₀) or a vehicle control for a specified time (e.g., 1-2 hours) in the incubator.
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
Sample Preparation and Analysis: Carefully collect the supernatant (soluble protein fraction) from each sample. Quantify the amount of the specific target protein in each sample using a suitable method like Western blotting or an In-Cell Western assay.[19]
Data Analysis: For each temperature point, quantify the signal for the target protein. Normalize the data by setting the signal from the lowest temperature point (no denaturation) as 100%. Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[18]
References
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. (2026, February 4). RSC Chemical Biology. Retrieved from [Link]
Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022, February 17). bioRxiv. Retrieved from [Link]
Reversible Covalent Inhibitor Binding Assay. (n.d.). Domainex. Retrieved from [Link]
Target Engagement Assays in Early Drug Discovery. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]
Chloroacetyl Chloride. (n.d.). S R Drugs. Retrieved from [Link]
IC50 Determination. (n.d.). edX. Retrieved from [Link]
Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (n.d.). Cell Chemical Biology. Retrieved from [Link]
Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (n.d.). WuXi Biology. Retrieved from [Link]
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022, June 15). Current Protocols. Retrieved from [Link]
A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. (2025, December 5). Canadian Journal of Chemistry. Retrieved from [Link]
CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. (2019, January 7). Loba Chemie. Retrieved from [Link]
Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023, April 5). Molecules. Retrieved from [Link]
Chloroacetyl chloride – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. Retrieved from [Link]
Chloroacetyl chloride. (n.d.). PubChem. Retrieved from [Link]
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). RSC Advances. Retrieved from [Link]
1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione - 25 mg. (n.d.). Tebubio. Retrieved from [Link]
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N′-dimethylbarbituric acid to 1,5-diaryl-1,4-pentadien-3-one derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives. (2019, December 28). Biointerface Research in Applied Chemistry. Retrieved from [Link]
Study on Gas-Phase Mechanism of Chloroacetic Acid Synthesis by Catalysis and Chlorination of Acetic Acid. (2014, January 15). ResearchGate. Retrieved from [Link]
US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (n.d.). Google Patents.
ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.5]UNDECANE-1,5-DIONE-9-THIONE DERIVATIVES CATALYZED BY REUSABLE 1-METHYLIMIDAZOLIUM TRIFLUOROMETHYLSULFONATE. (2016, November 11). HETEROCYCLES. Retrieved from [Link]
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019, November 15). European Journal of Medicinal Chemistry. Retrieved from [Link]
Technical Support Center: Troubleshooting Degradation of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione in Aqueous Media
Introduction 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione is a highly reactive building block and versatile small-molecule scaffold[1][2]. However, its structural features—specifically the highly electrophilic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione is a highly reactive building block and versatile small-molecule scaffold[1][2]. However, its structural features—specifically the highly electrophilic
α
-chloroacetamide moiety and the cyclic imide (piperazine-2,6-dione-like) core—make it exceptionally susceptible to hydrolysis in aqueous environments[3][4]. This guide provides drug development professionals and analytical chemists with the mechanistic insights and validated protocols needed to troubleshoot degradation issues during in vitro assays and formulation.
Frequently Asked Questions (FAQs)
Q1: Why does my compound degrade so rapidly in biological buffers (pH 7.4 - 8.0)?A: The degradation is primarily driven by base-catalyzed hydrolysis. Chloroacetamides undergo a bimolecular nucleophilic substitution (SN2) reaction where hydroxide ions (OH⁻) attack the
α
-carbon, displacing the chloride ion to form a hydroxyacetyl derivative[3][5]. Concurrently, the diazaspiro[5.5]undecane-3,5-dione core acts as a cyclic imide, which is prone to base-mediated ring-opening[1][6]. At pH > 7.0, the half-life of the parent compound drops exponentially due to the increased concentration of nucleophilic hydroxide ions[4].
Q2: I am observing multiple degradant peaks in my LC-MS/MS chromatogram. How do I identify them?A: You are likely observing three distinct degradation pathways[3][6]:
-18.4 Da Net Mass Shift (SN2 Hydrolysis): The displacement of the chlorine atom (~35.5 Da) by a hydroxyl group (~17 Da) results in a net loss of 18.4 Da. This is the most common base-catalyzed degradant[5].
+18.0 Da Mass Shift (Ring Opening): Hydrolytic cleavage of the cyclic imide core adds one molecule of water to the structure, forming a linear amido-acid[6].
-76.5 Da Mass Shift (Amide Cleavage): Acid-catalyzed environments (pH < 4.0) or prolonged exposure to aqueous media can lead to the cleavage of the chloroacetyl C-N bond, yielding the free 1,4-diazaspiro[5.5]undecane-3,5-dione core (182.2 Da) and chloroacetic acid[3][4].
Q3: How can I stabilize the compound for prolonged in vitro screening?A: Stability can be maximized by controlling the pH and utilizing co-solvents. Formulate your master stocks in 100% anhydrous DMSO and only spike into aqueous media immediately before the assay. If the biological target permits, lower the buffer pH to a slightly acidic range (pH 5.5 - 6.0) using MES or Citrate buffers, which significantly reduces the rate of SN2 displacement and imide hydrolysis[3][4].
Mechanistic Pathways of Degradation
To effectively troubleshoot, one must understand the causality behind the instability. The following diagram illustrates the divergent degradation pathways based on environmental pH.
Fig 1. pH-dependent degradation pathways of the chloroacetamide spiro-dione.
Quantitative Degradation Profile
The rate of chloroacetamide hydrolysis is highly dependent on the pH and temperature of the aqueous system[3][7]. The table below summarizes the expected kinetic behavior of the compound across different environments.
Environmental Condition
Buffer System
Dominant Mechanism
Estimated Half-Life (t½) at 25°C
Strong Acid (pH 2.0)
0.01 N HCl
Amide Cleavage
> 72 hours
Mild Acid (pH 5.5)
MES Buffer
Minimal Hydrolysis
> 14 days
Neutral (pH 7.4)
PBS
SN2 Displacement
12 - 24 hours
Basic (pH 9.0)
Tris-HCl
SN2 / Ring Opening
< 2 hours
Strong Base (pH 12.0)
0.01 N NaOH
Rapid SN2 / Cleavage
< 5 minutes
Note: Data extrapolated from generalized chloroacetamide reactivity profiles[3][4][6].
Trustworthiness Principle: This protocol is a self-validating system. It utilizes a matrix blank and an internal standard (IS) to ensure that observed signal loss is strictly due to chemical degradation, ruling out artifacts like ion suppression or surface adsorption.
Materials:
10 mM stock of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione in anhydrous DMSO.
Aqueous buffers (e.g., pH 5.5 MES, pH 7.4 PBS).
Internal Standard (IS): A stable isotope-labeled analog or a structurally similar stable compound (e.g., metolachlor)[3].
Preparation: Pre-warm the aqueous buffers to the desired experimental temperature (e.g., 37°C for physiological assays).
Initiation: Spike the 10 mM DMSO stock into the aqueous buffer to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is
≤
1% to prevent solvent-mediated shielding effects. Vortex immediately.
Sampling: At designated time points (t = 0, 1h, 2h, 4h, 8h, 24h), extract a 50 µL aliquot of the reaction mixture.
Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Quenching Solution containing the IS (1 µM). The acidic shift (formic acid) instantly halts base-catalyzed SN2 reactions, and the organic solvent precipitates buffer salts[3][4].
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitates.
Analysis: Transfer the supernatant to LC-MS vials. Analyze via RP-HPLC coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for the parent mass, the -18.4 Da (hydroxyacetyl), and the +18.0 Da (ring-opened) degradants[6].
Validation (Mass Balance): Calculate the mass balance. The molar sum of the parent compound and identified degradants should remain constant across all time points. A drop in total mass balance indicates unmonitored degradation pathways or non-specific binding to the reaction vessel.
Troubleshooting Workflow
Use the following decision tree to systematically resolve signal degradation issues during assay development.
Fig 2. Step-by-step troubleshooting workflow for mitigating aqueous degradation.
References
Roberts, A. L., et al. "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." Journal of Agricultural and Food Chemistry, 2006. URL: [Link]
National Center for Biotechnology Information. "1,4-Diazaspiro[5.5]undecane-3,5-dione." PubChem Compound Summary for CID 7131553. URL: [Link]
Pals, J. A., et al. "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners." Journal of Agricultural and Food Chemistry, 2021. URL: [Link]
ProQuest. "Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite." URL: [Link]
Analytical Comparison Guide: Mass Spectrometry Fragmentation Patterns of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione
Executive Summary For drug development professionals and analytical chemists, accurately characterizing molecular scaffolds in complex biological matrices is a critical bottleneck. 1-(Chloroacetyl)-1,4-diazaspiro[5.5]und...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and analytical chemists, accurately characterizing molecular scaffolds in complex biological matrices is a critical bottleneck. 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione (CAS: 923155-67-3) is a highly reactive fragment molecule utilized extensively in drug discovery for molecular linking and expansion[1]. This guide provides an in-depth, objective comparison of its Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation behavior against alternative non-spiro and non-chloroacetylated scaffolds. By establishing the causality behind its diagnostic fragmentation pathways, this guide serves as a self-validating reference for DMPK (Drug Metabolism and Pharmacokinetics) and structural elucidation workflows.
Structural Context & Rationale
The target compound, often cataloged as scaffold EN300-15362[1], merges two distinct structural features:
A spiro-fused cyclohexyl ring : Spiro-dione classes are privileged structures in neuropharmacology, acting as rigid, metabolically stable pharmacophores[2].
A reactive chloroacetyl moiety : This highly polarized group serves as an electrophilic handle for covalent linking but dramatically alters the ionization and fragmentation landscape of the molecule.
When compared to its core scaffold (1,4-diazaspiro[5.5]undecane-3,5-dione) or a non-spiro equivalent (1-(chloroacetyl)piperazine-2,6-dione), the target compound exhibits a unique isotopic envelope and highly specific neutral losses under Collision-Induced Dissociation (CID).
Standardized LC-MS/MS Protocol
To ensure trustworthiness and reproducibility, the following self-validating protocol must be used to observe the fragmentation patterns discussed in this guide. Safe handling must be observed, as the compound is an irritant[3].
Sample Preparation:
Stock Solution : Dissolve 1 mg of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione in 1 mL of LC-MS grade Acetonitrile (1 mg/mL).
Working Solution : Dilute to a final concentration of 1 µg/mL using a diluent of 50:50 Methanol/Water containing 0.1% Formic Acid to promote protonation [M+H]+.
UHPLC-ESI-MS/MS Parameters:
Column : C18 (2.1 x 50 mm, 1.7 µm particle size) to ensure sharp peak morphology.
Gradient : 5% B to 95% B over 5.0 minutes at a flow rate of 0.3 mL/min.
Ionization : Positive ESI mode (+3.5 kV capillary voltage).
Activation : Collision-Induced Dissociation (CID) using Argon gas. Collision Energy (CE) ramped from 15 eV to 40 eV.
Figure 1: Standardized UHPLC-ESI-MS/MS workflow for spiro-dione characterization.
Mechanistic Fragmentation Analysis (E-E-A-T)
Understanding the causality of fragmentation prevents false-positive annotations in complex matrices. The precursor ion [M+H]+ appears at m/z 259.1 (³⁵Cl) and m/z 261.1 (³⁷Cl) in a characteristic 3:1 isotopic ratio.
Pathway A: Chloroacetyl Cleavage (The Low-Energy Pathway)
Because the amide bond linking the chloroacetyl group to the diaza ring is highly polarized and electron-withdrawing, it is the most labile site under low CE (15-20 eV).
Mechanism : A four-membered cyclic transition state facilitates the heterolytic cleavage of the N-CO bond, expelling neutral chloroketene (ClCH=C=O, 76 Da) .
Result : The proton is retained on the diaza ring, yielding a highly stable, conjugated product ion at m/z 183.1 . A minor competing pathway involves the loss of neutral HCl (36 Da) to yield m/z 223.1 .
Pathway B: Spiro-Cyclohexyl Cleavage (The Diagnostic Pathway)
Mechanism : Under moderate CE (25-35 eV), the cyclohexane ring undergoes a retro-ene-like fragmentation.
Result : The molecule expels neutral cyclohexene (C₆H₁₀, 82 Da) . This cleavage can occur directly from the precursor (yielding m/z 177.0 ) or sequentially from the m/z 183.1 intermediate (yielding m/z 101.0 ). This -82 Da loss is the definitive diagnostic marker for the spiro[5.5]undecane system.
Figure 2: Proposed ESI-MS/MS CID fragmentation pathway for the target compound.
Comparative Performance Analysis
To objectively evaluate the analytical detectability of this scaffold, we compare it against two structural alternatives commonly encountered during lead optimization.
Alternative 1: 1,4-diazaspiro[5.5]undecane-3,5-dione (The Core Scaffold)
Alternative 2: 1-(Chloroacetyl)piperazine-2,6-dione (The Non-Spiro Analog)
Analytical Advantages of the Target Compound:
Orthogonal Validation : The target compound benefits from a dual-confirmation mechanism. Analysts can screen for the 3:1 ³⁵Cl/³⁷Cl isotopic signature in MS1, and confirm via the spiro-specific -82 Da neutral loss in MS2. Alternative 1 lacks the isotopic tag, making it harder to distinguish from endogenous matrix lipids.
Lower Energy Thresholds : The presence of the chloroacetyl group lowers the overall threshold for initial fragmentation (Optimal CE: 15-25 eV) compared to Alternative 1 (Optimal CE: 25-35 eV), resulting in higher sensitivity in Multiple Reaction Monitoring (MRM) assays.
Matrix Interference : Alternative 2 fragments into very low-mass ions (< m/z 100) which frequently suffer from high background noise in biological matrices (e.g., plasma, urine). The target compound's primary fragments (m/z 183.1 and 177.0) sit in a much cleaner region of the mass spectrum.
Title : Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones
Source : MDPI
URL : [Link][2]
Spectroscopic Validation Guide: IR and UV-Vis Profiling of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione
Executive Summary In modern drug discovery, spirocyclic piperazine derivatives are highly valued as privileged scaffolds that offer enhanced three-dimensional complexity and metabolic stability compared to their flat, ar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, spirocyclic piperazine derivatives are highly valued as privileged scaffolds that offer enhanced three-dimensional complexity and metabolic stability compared to their flat, aromatic counterparts. 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione is a specialized building block featuring a spiro-cyclohexyl ring, an imide core, and an electrophilic chloroacetyl warhead. This unique combination makes it an ideal precursor for covalent inhibitors and peptidomimetics.
This guide provides an objective, comparative framework for the spectroscopic validation (IR and UV-Vis) of this compound. By contrasting it with non-spirocyclic and non-halogenated alternatives, we establish a robust methodology for confirming structural identity, assessing purity, and troubleshooting synthetic workflows.
Structural Context & Comparative Alternatives
To accurately assign spectroscopic signals, it is critical to isolate the contributions of specific functional groups. We compare the target compound against two structural alternatives:
Alternative A (Parent Scaffold): 1,4-Diazaspiro[5.5]undecane-3,5-dione. This lacks the chloroacetyl group, allowing us to isolate the baseline imide and spiro-aliphatic signals.
Alternative B (Non-Spiro Analog): 1-(Chloroacetyl)piperazine-2,6-dione. This lacks the spiro-cyclohexyl system, demonstrating the steric and vibrational influence of the spiro ring on the core heterocycle [1].
Causality in Spectroscopic Shifts
The addition of the chloroacetyl group at the
N1
position introduces a tertiary amide. The
α
-chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This competes with the nitrogen's resonance donation to the carbonyl oxygen, increasing the double-bond character of the amide
C=O
and shifting its IR absorption to a higher frequency (~1670 cm⁻¹) than typical amides, though still lower than the adjacent imide carbonyls [2]. Furthermore, the bulky spiro-cyclohexyl ring restricts the conformational flexibility of the piperazine ring, which subtly sharpens the UV-Vis
n→π∗
transitions compared to the highly flexible non-spiro analog [4].
Comparative Spectroscopic Data
Table 1: Infrared (ATR-FTIR) Spectral Comparison
Data represents typical absorption ranges based on functional group principles and literature benchmarks for chloroacetylated heterocycles [3].
Differentiates the spiro-cyclohexyl system from flat analogs.
C-Cl Stretch
760
Absent
765
Confirms the presence of the reactive
α
-chloro warhead.
Table 2: UV-Vis Spectral Comparison
Spectra recorded in spectroscopic-grade Acetonitrile (MeCN).
Electronic Transition
Target Compound (
λmax
)
Alt A: Parent Scaffold (
λmax
)
Alt B: Non-Spiro Analog (
λmax
)
Structural Driver
n→π∗
(Imide/Amide)
222 nm (sharp)
218 nm
225 nm (broad)
Overlap of imide and amide chromophores. Spiro ring sharpens the peak via conformational locking.
π→π∗
(Carbonyls)
< 195 nm
< 195 nm
< 195 nm
Deep UV region; requires vacuum UV or highly transparent solvents to resolve.
Spectroscopic Signal-to-Structure Mapping
Mapping structural moieties of the target compound to their diagnostic spectroscopic signals.
Self-Validating Experimental Protocols
To ensure Trustworthiness and reproducibility, the following protocols incorporate built-in self-validation steps to prevent false positives caused by solvent contamination or instrument drift.
Protocol 1: ATR-FTIR Solid-State Validation
Attenuated Total Reflectance (ATR) is prioritized over KBr pelleting because it prevents moisture absorption (which obscures the N-H region) and preserves the native solid-state hydrogen-bonding network of the imide.
Step-by-Step Methodology:
Instrument Calibration (Self-Validation): Clean the diamond/ZnSe ATR crystal with isopropanol. Run a background scan (air). Validation Check: Ensure the baseline is flat and free of residual organic peaks or excessive water vapor noise before proceeding.
Sample Application: Deposit 1-2 mg of the dry, powdered 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione directly onto the crystal.
Compression: Apply the pressure anvil until the software indicates optimal contact (typically ~80-100 units of force). Over-compression can damage the crystal; under-compression yields weak signals.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans to improve signal-to-noise ratio).
Data Processing: Apply an ATR-correction algorithm to adjust for wavelength-dependent penetration depth, ensuring relative peak intensities accurately reflect transmission equivalents.
Protocol 2: UV-Vis Spectrophotometry
Because the compound lacks extended aromatic conjugation, its primary absorptions are deep in the UV region. Solvent selection is critical.
Step-by-Step Methodology:
Solvent Selection & Blanking (Self-Validation): Use HPLC-grade Acetonitrile (MeCN), which has a UV cutoff of ~190 nm. Do not use Acetone or Ethyl Acetate, as their own carbonyl absorptions will completely mask the analyte's signal. Fill two matched quartz cuvettes (1 cm path length) with MeCN. Place in the reference and sample beams. Zero the instrument. Validation Check: A scan of the blank should yield an absorbance of
0.000±0.005
across the 190-400 nm range.
Sample Preparation: Prepare a
100μM
stock solution of the target compound in MeCN.
Serial Dilution: Prepare working solutions at
10μM
,
25μM
, and
50μM
.
Acquisition: Scan each concentration from 190 nm to 400 nm.
Linearity Check (Self-Validation): Plot the absorbance at
λmax
(222 nm) against concentration. Validation Check: The data must obey the Beer-Lambert Law (
R2>0.99
). Non-linearity indicates either detector saturation, compound aggregation, or solvent degradation of the chloroacetyl group.
Quality Control & Validation Workflow
Decision matrix for the spectroscopic quality control of the target spirocyclic compound.
References
PubChem (NIH). Piperazine-2,6-dione | C4H6N2O2 | CID 338690. National Center for Biotechnology Information.[Link]
NIST Chemistry WebBook. Acetyl chloride, chloro- (IR Spectrum). National Institute of Standards and Technology.[Link]
El-Refaie Kenawy, et al. FT-IR spectra of tetronic T1107, chloroacetylated tetronic T1107, Aminated tetronic T1107. ResearchGate.[Link]
Journal of the American Chemical Society (ACS). Programmable Piperazine Synthesis via Organic Photoredox Catalysis.[Link]
Safety & Regulatory Compliance
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